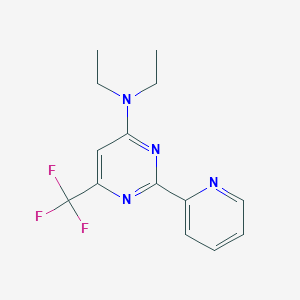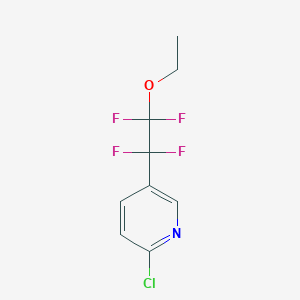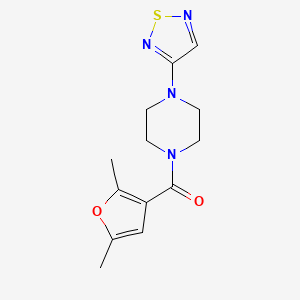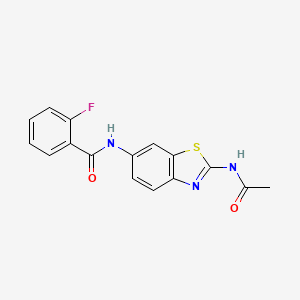![molecular formula C16H13ClN2O3S3 B2595446 2-((4-chlorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide CAS No. 895457-37-1](/img/structure/B2595446.png)
2-((4-chlorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-chlorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide is a useful research compound. Its molecular formula is C16H13ClN2O3S3 and its molecular weight is 412.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity of Sulfonamide Derivatives
Compounds structurally related to 2-((4-chlorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide have been synthesized and evaluated for their anticonvulsant activities. These compounds, incorporating a sulfonamide moiety, have shown protection against convulsions in preclinical models, suggesting potential applications in the development of new antiepileptic drugs (Farag et al., 2012).
Cytotoxic Properties Against Cancer Cell Lines
Novel sulfonamide derivatives, using intermediates similar to the core structure of the compound , have demonstrated cytotoxic activity against various cancer cell lines, including breast and colon cancer. These findings highlight the potential of such compounds in cancer research and therapy (Ghorab et al., 2015).
Applications in Photovoltaic Efficiency and Ligand-Protein Interactions
The structural analogs of this compound have been studied for their photochemical and thermochemical properties, indicating their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Furthermore, molecular docking studies have explored their interactions with biological targets, suggesting applications in drug discovery (Mary et al., 2020).
Antimalarial and Antiviral Potential
Research has also explored the reactivity and antimalarial activity of sulfonamide derivatives, which share structural similarities with the compound of interest. These studies have evaluated the compounds' effectiveness against malaria and their potential applicability in treating COVID-19, demonstrating broad-spectrum antiviral capabilities (Fahim & Ismael, 2021).
Antimicrobial and Enzyme Inhibitory Activities
Sulfonamides incorporating benzodioxane and acetamide moieties, related to the discussed compound, have shown significant antimicrobial activities against various pathogens. Moreover, their enzyme inhibitory activities, particularly against α-glucosidase and acetylcholinesterase, have been documented, indicating potential uses in managing diabetes and Alzheimer's disease (Abbasi et al., 2019).
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S3/c1-23-16-19-13-7-4-11(8-14(13)24-16)18-15(20)9-25(21,22)12-5-2-10(17)3-6-12/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQUFUKBJFMHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzenecarbothioamide](/img/structure/B2595364.png)

![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2595368.png)
![(2E)-1-[4-(benzyloxy)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2595369.png)


![3,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2595372.png)


![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2595383.png)
![1-[2-(1H-imidazol-5-yl)ethyl]-3-methylthiourea](/img/structure/B2595384.png)

![(4-(1H-pyrazol-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2595386.png)
